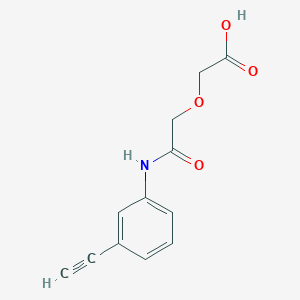
1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a chloroacetyl group and a methoxyphenyl group attached to a piperazine ring, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride typically involves the following steps:
Formation of 4-(4-methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 4-methoxyaniline with piperazine in the presence of a suitable catalyst.
Chloroacetylation: The intermediate 4-(4-methoxyphenyl)piperazine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmaceutical Research: It serves as a precursor for the development of new drugs with potential therapeutic applications.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group can interact with hydrophobic pockets in the target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Chloroacetyl)-4-phenylpiperazine hydrochloride
- 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride
- 1-(Chloroacetyl)-4-(4-methylphenyl)piperazine hydrochloride
Comparison: 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This difference can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C13H18Cl2N2O2 |
|---|---|
Molecular Weight |
305.20 g/mol |
IUPAC Name |
2-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-18-12-4-2-11(3-5-12)15-6-8-16(9-7-15)13(17)10-14;/h2-5H,6-10H2,1H3;1H |
InChI Key |
DYUYSUUZIRANQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)
![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)





![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)



![(3S)-3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13639047.png)

